Cas no 1539924-77-0 (Quinazoline, 4-(3-pyrrolidinyl)-)
Quinazoline, 4-(3-pyrrolidinyl)- Chemical and Physical Properties
Names and Identifiers
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- Quinazoline, 4-(3-pyrrolidinyl)-
- 4-(pyrrolidin-3-yl)quinazoline
- 4-Pyrrolidin-3-ylquinazoline
- EN300-6733183
- 1539924-77-0
-
- Inchi: 1S/C12H13N3/c1-2-4-11-10(3-1)12(15-8-14-11)9-5-6-13-7-9/h1-4,8-9,13H,5-7H2
- InChI Key: TURZBPAUVULYJN-UHFFFAOYSA-N
- SMILES: N1=C2C(C=CC=C2)=C(C2CCNC2)N=C1
Computed Properties
- Exact Mass: 199.110947427g/mol
- Monoisotopic Mass: 199.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 37.8Ų
Experimental Properties
- Density: 1.175±0.06 g/cm3(Predicted)
- Boiling Point: 370.6±30.0 °C(Predicted)
- pka: 9.62±0.10(Predicted)
Quinazoline, 4-(3-pyrrolidinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6733183-0.05g |
4-(pyrrolidin-3-yl)quinazoline |
1539924-77-0 | 95% | 0.05g |
$315.0 | 2023-05-30 | |
| Enamine | EN300-6733183-0.1g |
4-(pyrrolidin-3-yl)quinazoline |
1539924-77-0 | 95% | 0.1g |
$470.0 | 2023-05-30 | |
| Enamine | EN300-6733183-0.25g |
4-(pyrrolidin-3-yl)quinazoline |
1539924-77-0 | 95% | 0.25g |
$672.0 | 2023-05-30 | |
| Enamine | EN300-6733183-0.5g |
4-(pyrrolidin-3-yl)quinazoline |
1539924-77-0 | 95% | 0.5g |
$1058.0 | 2023-05-30 | |
| Enamine | EN300-6733183-1.0g |
4-(pyrrolidin-3-yl)quinazoline |
1539924-77-0 | 95% | 1g |
$1357.0 | 2023-05-30 | |
| Enamine | EN300-6733183-2.5g |
4-(pyrrolidin-3-yl)quinazoline |
1539924-77-0 | 95% | 2.5g |
$2660.0 | 2023-05-30 | |
| Enamine | EN300-6733183-5.0g |
4-(pyrrolidin-3-yl)quinazoline |
1539924-77-0 | 95% | 5g |
$3935.0 | 2023-05-30 | |
| Enamine | EN300-6733183-10.0g |
4-(pyrrolidin-3-yl)quinazoline |
1539924-77-0 | 95% | 10g |
$5837.0 | 2023-05-30 | |
| 1PlusChem | 1P028NTL-50mg |
4-(pyrrolidin-3-yl)quinazoline |
1539924-77-0 | 95% | 50mg |
$452.00 | 2024-06-20 | |
| 1PlusChem | 1P028NTL-100mg |
4-(pyrrolidin-3-yl)quinazoline |
1539924-77-0 | 95% | 100mg |
$643.00 | 2024-06-20 |
Quinazoline, 4-(3-pyrrolidinyl)- Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on Quinazoline, 4-(3-pyrrolidinyl)-
Introduction to Quinazoline, 4-(3-pyrrolidinyl) (CAS No. 1539924-77-0)
Quinazoline, 4-(3-pyrrolidinyl) (CAS No. 1539924-77-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazolines, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antiviral properties. The unique structure of Quinazoline, 4-(3-pyrrolidinyl) makes it a promising candidate for further research and development in the pharmaceutical industry.
The chemical structure of Quinazoline, 4-(3-pyrrolidinyl) consists of a quinazoline core with a pyrrolidine substituent at the 4-position. This structural feature imparts specific pharmacological properties that are being explored for various medical applications. The pyrrolidine moiety is particularly interesting because it can enhance the compound's ability to interact with biological targets, such as enzymes and receptors, thereby modulating their activity.
Recent studies have highlighted the potential of Quinazoline, 4-(3-pyrrolidinyl) in cancer therapy. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiproliferative effects against various cancer cell lines. The mechanism of action involves the inhibition of key signaling pathways that are crucial for tumor growth and survival. Specifically, Quinazoline, 4-(3-pyrrolidinyl) has been found to inhibit the activity of kinases such as EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphatidylinositol-4,5-bisphosphate 3-kinase), which are frequently dysregulated in cancer cells.
In addition to its antitumor properties, Quinazoline, 4-(3-pyrrolidinyl) has also shown promise in the treatment of inflammatory diseases. A study published in the European Journal of Pharmacology demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α (Tumor Necrosis Factor-alpha) and IL-6 (Interleukin-6). These findings suggest that Quinazoline, 4-(3-pyrrolidinyl) could be a valuable therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of Quinazoline, 4-(3-pyrrolidinyl) have also been investigated to ensure its suitability for clinical use. Preclinical studies have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life, making it a suitable candidate for further development into a drug product. Additionally, toxicity studies have indicated that Quinazoline, 4-(3-pyrrolidinyl) has a low toxicity profile at therapeutic doses, which is an important consideration for drug safety.
The synthesis of Quinazoline, 4-(3-pyrrolidinyl) involves several well-established chemical reactions. One common synthetic route involves the condensation of an appropriate amine with a substituted anthranilic acid derivative followed by cyclization to form the quinazoline ring. The introduction of the pyrrolidine substituent can be achieved through subsequent functional group transformations. The synthetic methods used are scalable and can be adapted for large-scale production if necessary.
In conclusion, Quinazoline, 4-(3-pyrrolidinyl) (CAS No. 1539924-77-0) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical uses, paving the way for its eventual application in treating various diseases.
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